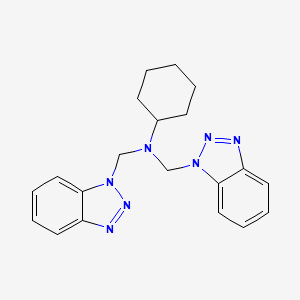![molecular formula C9H13F3O3 B2922053 2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid CAS No. 1523275-98-0](/img/structure/B2922053.png)
2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid is a chemical compound with the molecular formula C9H13F3O3 and a molecular weight of 226.19 g/mol . It is characterized by the presence of a hydroxy group and a trifluoromethyl group attached to a cyclohexyl ring, making it a unique and versatile compound in various scientific fields.
Mechanism of Action
Mode of Action
It’s known that the compound can participate in various chemical reactions such as free radical reactions . In these reactions, the compound can interact with other molecules, leading to changes in their structure and function.
Biochemical Pathways
It’s known that the compound can participate in suzuki–miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. This suggests that the compound may affect pathways involving carbon–carbon bond formation.
Pharmacokinetics
The compound is known to be a solid at room temperature , which could impact its absorption and distribution in the body
Result of Action
It’s known that the compound can modulate the release behavior of drug-impregnated aerogels , suggesting that it may have applications in drug delivery.
Action Environment
The action of 2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other chemicals in the environment . Additionally, the compound’s stability and efficacy may be influenced by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid typically involves the reaction of cyclohexanone with trifluoromethyl iodide in the presence of a base, followed by hydrolysis to introduce the hydroxy and acetic acid groups . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or nickel complexes to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Hydroxy-4-(trifluoromethyl)benzoic acid: Similar in structure but with a benzoic acid core instead of a cyclohexyl ring.
Cyclohexaneacetic acid, α-hydroxy-4-(trifluoromethyl)-: Another structurally related compound with slight variations in functional groups.
Uniqueness: 2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid is unique due to its specific combination of a hydroxy group, a trifluoromethyl group, and a cyclohexyl ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O3/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h5-7,13H,1-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNXJBDJLLMIGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(C(=O)O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinolin-2-yl)methanone](/img/structure/B2921971.png)

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-3-(2-fluorophenyl)propanamide](/img/structure/B2921973.png)
![2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2921975.png)




![N5-(4-chlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2921984.png)

![N-[(2,4-difluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2921988.png)


![3-((5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2921993.png)
